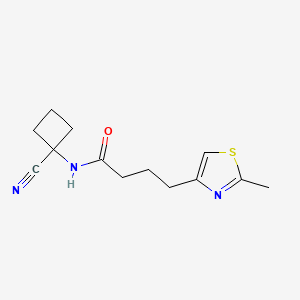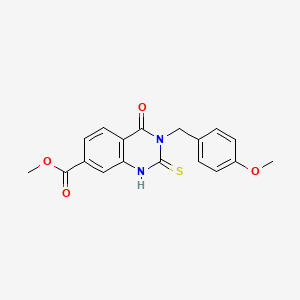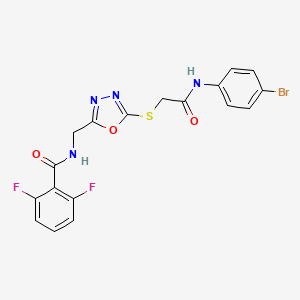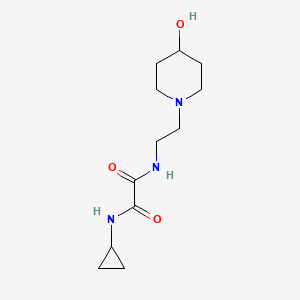![molecular formula C13H12N2O5S B2686557 4-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)butanoic acid CAS No. 689228-20-4](/img/structure/B2686557.png)
4-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Oxolinic acid is a quinoline compound that has antibacterial properties similar to nalidixic acid, which is particularly active against Enterobacteriaceae . It is an inhibitor of DNA gyrases, including DNA topoisomerases .
Molecular Structure Analysis
The molecular formula for Oxolinic acid is C13H11NO5 and its molecular weight is 261.2 .
Physical And Chemical Properties Analysis
The melting point of Oxolinic acid is 314-316 °C (with decomposition) . It is soluble in 0.5 M NaOH (50 mg/ml), with heat as needed, yielding a clear, colorless solution . This product is not soluble in DMSO or dimethylformamide .
科学的研究の応用
Synthesis and Characterization
- Microwave-Assisted Synthesis : A study demonstrated the microwave-assisted synthesis of heterocyclic antioxidants, including triazoloquinazolinones, highlighting a rapid and efficient method for producing these compounds with moderate antioxidant activity (Sompalle & Roopan, 2016).
- Glycosylation : Another research explored the glycosylation of quinazoline derivatives, producing S-glycoside and N-glycoside derivatives, showcasing the chemical versatility and potential for further modification of quinazoline compounds (Saleh & Abdel-megeed, 2003).
Biological Activity
- Antimicrobial and Antioxidant Potential : A study synthesized quinazoline-4(3H)-ones derivatives and evaluated their in vitro antibacterial activities, indicating potent inhibitory action against tested bacterial strains. Some derivatives also showed profound antioxidant potential, highlighting the therapeutic potential of quinazoline derivatives (Kumar et al., 2011).
- Anticancer Activity : Research on new quinazoline derivatives evaluated their anticancer activity against HeLa and MDA-MB231 cancer cell lines. Some compounds exhibited significant in vitro cytotoxicity, with potential as anticancer agents (Abuelizz et al., 2017).
Pharmacological Characterization
- Receptor Antagonists : Certain quinazoline derivatives were evaluated for their affinity at the AMPA receptor, displaying potent antagonist properties. This highlights the relevance of quinazoline compounds in neuroscience research, especially in studying neurotransmitter receptors (Catarzi et al., 2010).
Novel Compound Synthesis
- Fused Mesoionic Compounds : Innovative synthesis of novel fused mesoionic compounds, such as triazoloquinazolinium thiolates, showcases the exploration of quinazoline derivatives for developing new chemical entities with potential scientific applications (Kovalenko et al., 2020).
作用機序
Target of Action
The primary target of the compound 4-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)butanoic acid is DNA gyrases , including DNA topoisomerases . These enzymes play a crucial role in DNA replication, transcription, and recombination by controlling the topological states of DNA.
Mode of Action
4-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)butanoic acid acts as an inhibitor of DNA gyrases and topoisomerases . It binds to these enzymes and prevents them from performing their function, which is to introduce negative supercoils (or relax positive supercoils) into the DNA molecule during DNA replication and transcription. This inhibition disrupts the normal biological processes within the cell.
Biochemical Pathways
The inhibition of DNA gyrases and topoisomerases by 4-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)butanoic acid affects the DNA replication and transcription pathways . The disruption of these pathways leads to the prevention of bacterial growth and replication, resulting in the bactericidal effect of the compound.
Pharmacokinetics
It is soluble in 05 M NaOH , which suggests that it may be well-absorbed in the body
Result of Action
The result of the action of 4-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)butanoic acid is the inhibition of bacterial growth and replication . By inhibiting the function of DNA gyrases and topoisomerases, the compound prevents the bacteria from replicating their DNA and transcribing it into RNA, which ultimately leads to the death of the bacterial cells.
Action Environment
The action, efficacy, and stability of 4-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)butanoic acid can be influenced by various environmental factors. For instance, the pH of the environment can affect the solubility and therefore the bioavailability of the compound Additionally, the presence of other compounds or drugs can potentially affect the compound’s action through drug-drug interactions
特性
IUPAC Name |
4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O5S/c16-11(17)2-1-3-15-12(18)7-4-9-10(20-6-19-9)5-8(7)14-13(15)21/h4-5H,1-3,6H2,(H,14,21)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAWCCCPRHUYKOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C3C(=C2)C(=O)N(C(=S)N3)CCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-{1-[(3-Fluorophenyl)sulfonyl]-4-piperidyl}propanoic acid](/img/structure/B2686479.png)
![Methyl 3-[(cyclopropylamino)methyl]-4-hydroxybenzoate](/img/structure/B2686480.png)
![(3-methoxy-1-methyl-1H-pyrazol-4-yl)(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methanone](/img/structure/B2686481.png)
![2,4-difluoro-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2686486.png)


![N-[2-(1H-indol-3-yl)-2-(4-methylpiperazin-1-yl)ethyl]-2-(4-methoxyphenyl)ethane-1-sulfonamide](/img/structure/B2686491.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-ethyl-6-oxopyrimidin-1(6H)-yl)acetamide](/img/structure/B2686494.png)

![((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)(thiophen-3-yl)methanone](/img/structure/B2686497.png)